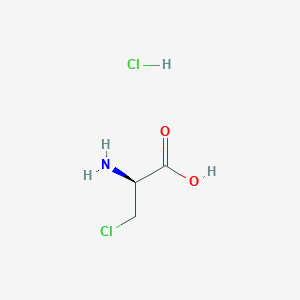

beta-Chloro-D-alanine hydrochloride

Description

The exact mass of the compound (S)-2-Amino-3-chloropropanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Alanine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-chloropropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENJPSDBNBGIEL-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474817 | |

| Record name | 3-Chloro-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51887-88-8 | |

| Record name | 3-Chloro-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Chloro-D-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Activity of beta-Chloro-D-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-Chloro-D-alanine hydrochloride is a synthetic amino acid analogue that has garnered significant interest within the scientific community for its potent and specific inhibitory action against key bacterial enzymes. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed exploration of its mechanism of action, and established experimental protocols for its study. The information is intended to serve as a valuable resource for researchers in microbiology, enzymology, and drug discovery, facilitating further investigation into its therapeutic potential.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for experimental design and handling.

Table 1: Chemical Identifiers and Formula

| Property | Value |

| IUPAC Name | (2R)-2-amino-3-chloropropanoic acid hydrochloride |

| CAS Number | 51887-88-8[1] |

| Molecular Formula | C₃H₇Cl₂NO₂[1] |

| Linear Formula | C₃H₆NO₂Cl · HCl |

| SMILES String | Cl.N--INVALID-LINK--C(O)=O[2] |

| InChI Key | IENJPSDBNBGIEL-HSHFZTNMSA-N[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 160.00 g/mol | [1] |

| Appearance | White to off-white solid powder | [1] |

| Melting Point | 155-157 °C | [3] |

| Solubility | Water: ≥ 100 mg/mL (625.00 mM) DMSO: 100 mg/mL (625.00 mM) (requires sonication) | [1] |

| Storage Temperature | -20°C, sealed, away from moisture | [1] |

| Stability | Stable under normal conditions. In solution, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1][4] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary antibacterial activity of beta-chloro-D-alanine stems from its ability to irreversibly inhibit two key pyridoxal 5'-phosphate (PLP)-dependent enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall: Alanine Racemase (Alr) and D-amino Acid Transaminase (Dat) .[5][6]

Inhibition of Alanine Racemase

Alanine racemase catalyzes the conversion of L-alanine to D-alanine, providing the essential D-alanine monomer for the pentapeptide side chains of peptidoglycan. beta-Chloro-D-alanine acts as a suicide substrate for this enzyme.

Inhibition of D-amino Acid Transaminase

D-amino acid transaminase is another crucial enzyme in D-alanine metabolism. beta-Chloro-D-alanine also acts as an inhibitor of this enzyme, further disrupting the D-alanine pool necessary for cell wall synthesis. The inhibitory mechanism is similar to that of alanine racemase, involving the formation of a reactive intermediate that covalently modifies the enzyme.

Experimental Protocols

Alanine Racemase Inhibition Assay (Coupled-Enzyme Spectrophotometric Assay)

This protocol outlines a common method to determine the inhibitory activity of beta-chloro-D-alanine against alanine racemase. The assay couples the racemization of D-alanine to L-alanine with the L-alanine dehydrogenase-catalyzed reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

-

Purified alanine racemase

-

L-alanine dehydrogenase

-

D-alanine

-

NAD⁺

-

This compound

-

Tricine buffer (100 mM, pH 8.5)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of D-alanine, NAD⁺, and beta-chloro-D-alanine in Tricine buffer.

-

Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing Tricine buffer, NAD⁺, and L-alanine dehydrogenase.

-

Inhibitor Addition: Add varying concentrations of beta-chloro-D-alanine to the wells. Include a control with no inhibitor.

-

Enzyme Addition: Add purified alanine racemase to each well to a final concentration that gives a linear reaction rate for at least 15 minutes.

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiation of Reaction: Start the reaction by adding D-alanine to each well.

-

Data Acquisition: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-20 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each concentration of beta-chloro-D-alanine and calculate the IC₅₀ value.

Crystallography Study of beta-Chloro-D-alanine with a Target Enzyme

Objective: To determine the three-dimensional structure of the enzyme-inhibitor complex to elucidate the molecular basis of inhibition.

General Protocol:

-

Protein Expression and Purification: Express and purify the target enzyme (e.g., alanine racemase) to a high degree of homogeneity.

-

Crystallization Screening: Screen for crystallization conditions of the purified enzyme using various commercially available or in-house prepared screens.

-

Co-crystallization or Soaking:

-

Co-crystallization: Add this compound to the purified protein solution before setting up crystallization trials.

-

Soaking: Grow crystals of the apo-enzyme first, then transfer them to a solution containing this compound.

-

-

Crystal Harvesting and Cryo-protection: Harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during X-ray data collection.

-

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam (synchrotron or in-house source) and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model of the enzyme-inhibitor complex against the experimental data.

-

Structural Analysis: Analyze the final structure to identify the binding mode of beta-chloro-D-alanine, its interactions with active site residues, and the conformational changes in the enzyme upon binding.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound remains a valuable tool for studying bacterial cell wall biosynthesis and a promising lead compound for the development of novel antibacterial agents. Its well-defined mechanism of action and the availability of robust experimental assays make it an excellent candidate for further research. This guide provides the foundational knowledge required for scientists to effectively utilize this compound in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergy in the Antimicrobial Action of Penicillin and β-Chloro-d-Alanine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 5. β-Chloro-L-alanine Alanineaminotransferaseinhibitor 51887-89-9 [sigmaaldrich.com]

- 6. [PDF] Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Research Applications of β-Chloro-D-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Chloro-D-alanine hydrochloride is a synthetic amino acid analog that has garnered significant interest in various research fields, most notably for its potent antimicrobial properties. This technical guide provides a comprehensive overview of the primary research applications of β-chloro-D-alanine hydrochloride, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. Its utility as a specific enzyme inhibitor in bacteriology is well-documented, and emerging evidence suggests potential applications in neuroscience and cancer research. This document is intended to serve as a detailed resource for researchers and drug development professionals exploring the utility of this compound.

Core Application: Antimicrobial Research

β-Chloro-D-alanine hydrochloride is a broad-spectrum antibacterial agent effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of key enzymes essential for the synthesis of the bacterial cell wall, specifically the peptidoglycan layer. This targeted disruption leads to compromised cell integrity and ultimately, bacterial cell death.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bacterial cell wall's structural integrity is largely dependent on the peptidoglycan layer, a polymer consisting of sugars and amino acids. D-alanine is a crucial component of the peptide side chains that cross-link the glycan strands. β-Chloro-D-alanine, as an analog of D-alanine, effectively disrupts the incorporation of D-alanine into the peptidoglycan structure by inhibiting the enzymes responsible for its synthesis and utilization.

The key enzymatic targets of β-chloro-D-alanine include:

-

Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine. Inhibition of alanine racemase depletes the pool of D-alanine available for cell wall synthesis.[1][2]

-

D-amino acid Transaminase (Dat): This enzyme is involved in the synthesis of D-alanine from D-glutamate. β-Chloro-D-alanine acts as a potent inhibitor of this enzyme.[3][4]

-

Glutamate Racemase (MurI): In Mycobacterium tuberculosis, a notable exception, the primary target of β-chloro-D-alanine is not alanine racemase but rather glutamate racemase.[5] This enzyme is responsible for producing the D-glutamate necessary for peptidoglycan synthesis. This specificity makes it a compound of interest for studying mycobacterial cell wall biosynthesis.

The inhibition of these enzymes leads to a reduction in the synthesis of the D-alanine-D-alanine dipeptide, a critical precursor for the pentapeptide side chains of peptidoglycan. This disruption weakens the cell wall, making the bacterium susceptible to osmotic lysis.

Signaling Pathway and Experimental Workflow Diagrams

Quantitative Data: Antimicrobial Activity and Enzyme Inhibition

The efficacy of β-chloro-D-alanine hydrochloride has been quantified against various bacterial species and as an inhibitor of specific enzymes.

| Bacterial Species | Assay Type | Parameter | Value | Reference |

| Escherichia coli | Broth Dilution | MIC | Not specified, but growth inhibited | [1][2] |

| Bacillus subtilis | Broth Dilution | MIC | Not specified, but growth inhibited | [1][2] |

| Streptococcus pyogenes | Broth Dilution | MIC | Not specified, but growth inhibited | [1][2] |

| Diplococcus pneumoniae | Broth Dilution | MIC | Not specified, but growth inhibited | [1][2] |

| Enzyme | Source Organism | Inhibition Type | Parameter | Value | Reference |

| D-amino acid Transaminase | Bacillus sphaericus | Competitive (with D-alanine) | Ki | 10 µM | [3][4] |

| Alanine Racemase | E. coli, B. subtilis | Inactivation | % Inhibition | 90-95% | [1][2] |

| D-glutamate-D-alanine Transaminase | E. coli, B. subtilis | Inactivation | % Inhibition | 90-95% | [1][2] |

| Glutamate Racemase (MurI) | Mycobacterium tuberculosis | Mechanism-based inactivator | - | - | [5] |

Experimental Protocols

This protocol outlines the determination of the MIC of β-chloro-D-alanine hydrochloride against a bacterial strain using the broth microdilution method.

Materials:

-

β-Chloro-D-alanine hydrochloride

-

Bacterial strain of interest (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

-

Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

-

Prepare Compound Dilutions:

-

Prepare a stock solution of β-chloro-D-alanine hydrochloride in sterile water or an appropriate solvent.

-

Perform a two-fold serial dilution of the stock solution in CAMHB across a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

-

This protocol describes a general method to assess the inhibition of alanine racemase activity by β-chloro-D-alanine hydrochloride.

Materials:

-

Purified alanine racemase

-

β-Chloro-D-alanine hydrochloride

-

L-alanine (substrate)

-

L-lactate dehydrogenase (coupling enzyme)

-

NADH

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the reaction buffer, L-alanine, NADH, and L-lactate dehydrogenase.

-

-

Pre-incubation with Inhibitor:

-

In separate tubes, pre-incubate the purified alanine racemase with various concentrations of β-chloro-D-alanine hydrochloride for a defined period (e.g., 10-30 minutes) at room temperature.

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction mixture.

-

-

Monitor Reaction:

-

The reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Alanine racemase converts L-alanine to D-alanine, which is then converted to pyruvate by D-amino acid oxidase (if included, or in this case, the reverse reaction of lactate dehydrogenase can be used if D-lactate is the substrate for another coupled reaction). The pyruvate is then reduced to lactate by L-lactate dehydrogenase, consuming NADH.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.

-

Application in Neuroscience Research

The non-chlorinated parent compound, β-alanine, is known to interact with inhibitory neurotransmitter receptors in the central nervous system. Research has shown that β-alanine can act as an agonist at glycine receptors and, to a lesser extent, at GABAA receptors.[6] This activity leads to an increase in chloride conductance, resulting in hyperpolarization of neurons and a decrease in neuronal excitability.

While direct research on β-chloro-D-alanine hydrochloride in neuroscience is limited, its structural similarity to β-alanine suggests it could be a valuable tool compound for probing the structure and function of these inhibitory receptors. Further investigation is warranted to explore its specific effects on neuronal signaling pathways and its potential as a modulator of GABAergic and glycinergic neurotransmission.

Application in Cancer Research

The role of β-chloro-D-alanine hydrochloride in cancer research is an emerging area of investigation. The parent compound, β-alanine, has been shown to have anti-tumor effects in certain cancer cell lines. While specific studies on the chlorinated derivative are not abundant, its ability to interfere with amino acid metabolism suggests a potential mechanism for disrupting the altered metabolic pathways often observed in cancer cells. Further research is needed to determine the cytotoxic effects of β-chloro-D-alanine hydrochloride on various cancer cell lines and to elucidate its mechanism of action in this context.

Conclusion

β-Chloro-D-alanine hydrochloride is a versatile research tool with well-established applications in antimicrobial drug discovery and the potential for broader utility in neuroscience and cancer research. Its specific inhibition of key enzymes in bacterial cell wall synthesis makes it an invaluable compound for studying microbial physiology and for the development of novel antibacterial agents. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate further research into the multifaceted applications of this important molecule. As our understanding of its biological activities expands, so too will its potential to contribute to advancements in various fields of biomedical science.

References

- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate racemase as a target for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Beta-Chloro-D-alanine Hydrochloride: An In-depth Technical Guide to its Role as an Enzyme Inactivator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-chloro-D-alanine hydrochloride is a potent, mechanism-based inactivator of several key bacterial enzymes, primarily those dependent on pyridoxal 5'-phosphate (PLP). Its targeted action on enzymes crucial for bacterial cell wall biosynthesis and amino acid metabolism has positioned it as a significant subject of research for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core principles of beta-chloro-D-alanine's function as a suicide inhibitor, its primary enzyme targets, the kinetics of inactivation, and detailed experimental protocols for its study.

Introduction

The rise of antibiotic resistance necessitates the exploration of new antimicrobial strategies. One such strategy is the targeted inactivation of essential bacterial enzymes. Beta-chloro-D-alanine, a synthetic amino acid analogue, functions as a suicide inhibitor, a class of inactivators that are unreactive until processed by the target enzyme's catalytic machinery.[1][2] This inherent specificity makes them attractive candidates for drug development.

This guide will delve into the technical aspects of this compound's action, providing researchers with the foundational knowledge required to investigate its potential further.

Mechanism of Action: Suicide Inhibition

Beta-chloro-D-alanine's inhibitory activity stems from its ability to act as a substrate mimic for PLP-dependent enzymes. The inactivation process can be summarized in the following key steps:

-

Binding to the Active Site: Beta-chloro-D-alanine binds to the active site of the target enzyme, forming a Schiff base with the PLP cofactor.

-

Enzymatic Conversion: The enzyme's catalytic machinery initiates a β-elimination reaction, removing the chlorine atom.

-

Formation of a Reactive Intermediate: This elimination results in the formation of a highly reactive α,β-unsaturated amino acid intermediate, specifically an amino-acrylate-Schiff base.[3]

-

Irreversible Covalent Modification: This reactive intermediate then serves as a Michael acceptor, undergoing a nucleophilic attack by a nearby active site residue (often a lysine).[4] This forms a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[5]

This mechanism-based inactivation is highly specific as the reactive species is generated only at the active site of the target enzyme.

Primary Enzyme Targets and Inactivation Kinetics

Beta-chloro-D-alanine has been shown to inactivate several PLP-dependent enzymes. The most well-characterized targets include alanine racemase, D-amino acid transaminase, and, notably in Mycobacterium tuberculosis, glutamate racemase.

Alanine Racemase

Alanine racemase (Alr) is a crucial bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine. D-alanine is an essential component of the peptidoglycan cell wall in most bacteria, making Alr an attractive target for antibacterial agents.[6] Both D- and L-isomers of beta-chloroalanine have been shown to inhibit bacterial growth by inactivating alanine racemase.[7] The inactivation of alanine racemase from Escherichia coli and Bacillus subtilis by beta-chloro-D-alanine has been reported to be in the range of 90-95%.[8]

D-Amino Acid Transaminase

D-amino acid transaminase (D-AAT) is involved in the synthesis of D-amino acids, which are essential for bacterial cell wall peptidoglycan formation. Beta-chloro-D-alanine acts as a potent competitive inhibitor with respect to D-alanine and inactivates the enzyme through the suicide inhibition mechanism.[3]

Glutamate Racemase

In Mycobacterium tuberculosis, the primary target of beta-chloro-D-alanine has been identified as glutamate racemase (MurI), not alanine racemase.[9] Glutamate racemase provides the D-glutamate necessary for peptidoglycan biosynthesis. This finding highlights the importance of validating enzyme targets in different bacterial species.

Table 1: Quantitative Data on Enzyme Inactivation by Beta-Chloro-D-alanine

| Enzyme | Organism | Inactivator | K_i (µM) | k_inact (min⁻¹) | Partition Ratio (k_cat/k_inact) | Reference |

| D-Amino Acid Transaminase | Bacillus sphaericus | β-chloro-D-alanine | 10 | ~0.00067 | 1500 | [3][10] |

| Glutamate Racemase (MurI) | Mycobacterium tuberculosis | β-chloro-D-alanine | 230 ± 50 | 0.11 ± 0.01 | - | [9] |

| Glutamate Racemase (MurI) | Bacillus subtilis | β-chloro-D-alanine | 310 ± 40 | 0.20 ± 0.01 | - | [9] |

Note: The k_inact for D-Amino Acid Transaminase was estimated from the provided information that the K_inact is about 10 micrometers and the turnover is 1500 before one inactivation event.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of beta-chloro-D-alanine as an enzyme inactivator.

Alanine Racemase Activity Assay (Coupled Enzyme Assay)

This protocol utilizes lactate dehydrogenase (LDH) to continuously monitor the production of pyruvate from the racemization of D-alanine to L-alanine, followed by the deamination of L-alanine by L-alanine dehydrogenase (L-AlaDH), or directly from the elimination reaction when using beta-chloro-D-alanine.

Materials:

-

Purified alanine racemase

-

D-alanine or L-alanine (substrate)

-

This compound (inactivator)

-

Lactate Dehydrogenase (LDH)

-

NADH

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADH, and LDH in a cuvette.

-

Add the substrate (D-alanine or L-alanine) to the mixture.

-

Initiate the reaction by adding a known concentration of alanine racemase.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The rate of this decrease is proportional to the rate of pyruvate formation.[11][12]

-

To study inactivation, pre-incubate the alanine racemase with various concentrations of this compound for different time intervals before adding the substrate to measure the residual enzyme activity.

D-Amino Acid Transaminase Activity Assay

This assay measures the transamination reaction between a D-amino acid and an α-keto acid.

Materials:

-

Purified D-amino acid transaminase

-

D-alanine (amino donor)

-

α-ketoglutarate (amino acceptor)

-

This compound (inactivator)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

Method for detecting product formation (e.g., HPLC analysis of glutamate or a coupled assay with glutamate dehydrogenase)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, D-alanine, and α-ketoglutarate.

-

To study inactivation, pre-incubate the D-amino acid transaminase with various concentrations of this compound for different time intervals.

-

Initiate the reaction by adding the pre-incubated enzyme to the reaction mixture.

-

Stop the reaction at various time points by adding an acid (e.g., perchloric acid).

-

Analyze the formation of glutamate using a suitable method.

-

The rate of glutamate formation is proportional to the D-amino acid transaminase activity.

Glutamate Racemase Activity Assay

This protocol measures the conversion of D-glutamate to L-glutamate using a coupled enzyme assay with L-glutamate dehydrogenase.[13]

Materials:

-

Purified glutamate racemase

-

D-glutamate (substrate)

-

This compound (inactivator)

-

L-glutamate dehydrogenase (LGDH)

-

NAD+

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and LGDH in a cuvette.

-

Add the substrate, D-glutamate.

-

To study inactivation, pre-incubate the glutamate racemase with various concentrations of this compound for different time intervals.

-

Initiate the reaction by adding the pre-incubated glutamate racemase to the reaction mixture.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH. The rate of this increase is proportional to the rate of L-glutamate formation.[13]

Determination of Inactivation Kinetics (k_inact and K_i)

This protocol outlines the general procedure for determining the kinetic constants of suicide inhibition.[14]

-

Determine the rate of inactivation (k_obs):

-

Pre-incubate the target enzyme at a fixed concentration with various concentrations of this compound.

-

At different time intervals, take aliquots of the incubation mixture and add them to a reaction mixture containing the substrate for the enzyme activity assay (as described in protocols 4.1, 4.2, or 4.3).

-

Measure the residual enzyme activity at each time point.

-

Plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The negative of the slope of this line gives the observed rate of inactivation (k_obs) for that inhibitor concentration.

-

-

Determine k_inact and K_i:

-

Plot the values of k_obs against the corresponding concentrations of this compound.

-

Fit the data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_i + [I]) where [I] is the concentration of the inactivator.

-

The maximal inactivation rate (k_inact) is the Vmax of this plot, and the inhibitor concentration at which the inactivation rate is half-maximal is the K_i.

-

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways affected by the inactivation of enzymes targeted by beta-chloro-D-alanine.

References

- 1. Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atlas.org [atlas.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A kinetic study of the suicide inactivation of an enzyme measured through coupling reactions. Application to the suicide inactivation of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of lactate dehydrogenase isoenzymes on the coupled enzymatic assay for alanine aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Heterologous expression, purification and biochemical characterization of a glutamate racemase (MurI) from Streptococcus mutans UA159 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

A Technical Guide to the Inhibition of Alanine Racemase by beta-Chloro-D-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanine racemase (Alr) is a crucial bacterial enzyme responsible for the synthesis of D-alanine, an essential component of the peptidoglycan cell wall. Its absence in humans makes it an attractive target for the development of novel antibacterial agents. This technical guide provides an in-depth analysis of the inhibition of alanine racemase by beta-chloro-D-alanine hydrochloride, a classic example of a mechanism-based or "suicide" inhibitor. We will delve into the molecular mechanism of this irreversible inhibition, present quantitative kinetic data, detail experimental protocols for studying this interaction, and visualize the key pathways involved.

Introduction: The Critical Role of Alanine Racemase in Bacteria

Bacterial cell walls are distinguished by a unique polymer called peptidoglycan, which provides structural integrity and protection from osmotic lysis.[1][2][3][4] A key building block of peptidoglycan is the D-isomer of the amino acid alanine.[5][6][7][8] In most bacteria, the synthesis of D-alanine is catalyzed by the enzyme alanine racemase (Alr, EC 5.1.1.1), a pyridoxal-5'-phosphate (PLP)-dependent enzyme that facilitates the interconversion of L-alanine and D-alanine.[4][9][10] The essential nature of D-alanine for bacterial survival, coupled with the absence of a homologous enzyme in eukaryotes, establishes alanine racemase as a prime target for antimicrobial drug development.[5][6][7][10]

Inhibition of alanine racemase leads to a depletion of the D-alanine pool, thereby disrupting peptidoglycan synthesis and ultimately causing cell death.[5][6] One of the well-studied inhibitors of this enzyme is beta-chloro-D-alanine, an amino acid analog that acts as a suicide substrate.[11][12][13]

Mechanism of Inhibition: A Suicide Substrate Approach

Beta-chloro-D-alanine is a mechanism-based inactivator of alanine racemase. This means the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that covalently and irreversibly modifies the enzyme's active site.[7] The process can be broken down into the following key steps:

-

Binding and Schiff Base Formation: Beta-chloro-D-alanine enters the active site of alanine racemase and forms a Schiff base with the PLP cofactor.

-

Alpha-Proton Abstraction: A basic residue in the active site abstracts the alpha-proton from the inhibitor.

-

Beta-Elimination of Chloride: The resulting carbanion is stabilized by the PLP cofactor, which facilitates the elimination of the chloride ion from the beta-carbon, forming a highly reactive amino-acrylate intermediate.

-

Partitioning of the Intermediate: The amino-acrylate intermediate has two potential fates, in a process known as partitioning. It can either be released from the active site and hydrolyze to pyruvate and ammonia (turnover), or it can act as a Michael acceptor and be attacked by a nucleophilic residue in the active site, leading to the formation of a covalent adduct and irreversible inactivation of the enzyme.[7]

It is noteworthy that while beta-chloro-D-alanine is a potent inhibitor of alanine racemase in many bacteria, such as E. coli and B. subtilis, in Mycobacterium tuberculosis, its primary target is glutamate racemase (MurI).[7][14][15]

Visualization of the Inhibition Pathway

Caption: Mechanism of alanine racemase inactivation by beta-chloro-D-alanine.

Quantitative Data: Kinetics of Inhibition

The efficiency of a suicide inhibitor is often described by its kinetic parameters, including the inactivation rate constant (kinact) and the partition ratio (r), which is the ratio of turnover events to inactivation events.

| Enzyme Source | Inhibitor | kinact (min-1) | KI (mM) | Partition Ratio (r) | Reference |

| Escherichia coli | D-chloroalanine | 0.33 | 1.8 | 2600 | [7] |

| Bacillus subtilis | D-chloroalanine | 0.33 | 1.8 | 2600 | [7] |

| Pseudomonas striata | D-chloroalanine | - | - | - | [9] |

| Escherichia coli | L-chloroalanine | - | - | - | [16] |

Note: Specific kinact and KI values for D-chloroalanine with E. coli and B. subtilis alanine racemase were reported to be similar, and the partition ratio was determined to be 2600 for both.[7] Kinetic parameters can vary depending on the experimental conditions.

The Broader Context: Peptidoglycan Biosynthesis

The inhibition of alanine racemase is detrimental to bacteria because it disrupts the intricate pathway of peptidoglycan synthesis. This multi-stage process begins in the cytoplasm, moves to the cell membrane, and is completed in the periplasmic space.

Visualization of the Peptidoglycan Biosynthesis Pathway

Caption: Simplified overview of the bacterial peptidoglycan biosynthesis pathway.

Experimental Protocols

Expression and Purification of Alanine Racemase

A common method for obtaining alanine racemase for in vitro studies involves recombinant expression in Escherichia coli.

Protocol:

-

Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with a suitable expression vector (e.g., pET series) containing the alanine racemase gene.[17]

-

Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium supplemented with the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[17][18]

-

Induction of Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) overnight.[17]

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication on ice.[17][18]

-

Purification: Clarify the lysate by centrifugation. If using a His-tagged protein, purify the supernatant using nickel-affinity chromatography (e.g., Ni-NTA resin). Elute the protein with an imidazole gradient.[17][18]

-

Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM PLP, 1 mM DTT) and store at -80°C.[19]

Alanine Racemase Activity Assay (Coupled-Enzyme Spectrophotometric Method)

This assay measures the conversion of D-alanine to L-alanine, which is then acted upon by L-alanine dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.5), NAD+ (e.g., 1 mM), and L-alanine dehydrogenase (e.g., 0.03 units/mL).[18][20]

-

Pre-incubation with Inhibitor: To determine the effect of beta-chloro-D-alanine, pre-incubate the purified alanine racemase with various concentrations of the inhibitor in the reaction buffer for a defined period.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, D-alanine (e.g., in a concentration range of 0.5-50 mM), to the reaction mixture containing the enzyme (and inhibitor).[18][19]

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C or 37°C) using a spectrophotometer.[18][20]

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. For inhibition studies, determine kinetic parameters such as Ki and IC50 by fitting the data to appropriate enzyme inhibition models.

Alanine Racemase Activity Assay (HPLC-Based Method)

This method directly measures the formation of the D- or L-alanine enantiomer by separating them using chiral HPLC.

Protocol:

-

Enzyme Reaction: Prepare a reaction mixture containing buffer (e.g., 50 mM sodium borate, pH 8.5), PLP (e.g., 10 µM), and purified alanine racemase.[10][19]

-

Initiation and Quenching: Initiate the reaction by adding the substrate (L- or D-alanine at various concentrations). At specific time points, quench the reaction by adding a strong acid (e.g., 2 M HCl) or a solvent like methanol.[10][19][21]

-

Neutralization and Derivatization (Optional but common): Neutralize the quenched reaction with a base (e.g., 2 M NaOH).[10][21] For fluorescence detection and better separation, derivatize the amino acids with a reagent such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent).[21]

-

HPLC Analysis: Inject the prepared sample onto a chiral HPLC column (e.g., Nucleosil Chiral-1).[19] Use a mobile phase suitable for enantiomeric separation (e.g., 0.5 mM copper sulfate solution).[19]

-

Detection and Quantification: Detect the separated enantiomers using a UV or fluorescence detector. Calculate the amount of product formed by integrating the peak areas.[17][19]

Visualization of a General Experimental Workflow

Caption: A generalized workflow for studying alanine racemase inhibition.

Conclusion

This compound serves as a powerful tool for studying the mechanism of alanine racemase and as a lead compound for the design of more potent and specific inhibitors. Its mode of action as a suicide substrate highlights a sophisticated strategy for enzyme inactivation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate this important antibacterial target. A thorough understanding of the kinetics and mechanism of inhibition is paramount for the development of new therapeutics to combat the growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 7. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Inactivation of the Pseudomonas striata broad specificity amino acid racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]

- 21. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to β-Chloro-D-alanine Hydrochloride: A Potent Inhibitor of D-amino Acid Transaminase

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Chloro-D-alanine hydrochloride is a synthetic amino acid analogue that has garnered significant attention as a potent inhibitor of key bacterial enzymes, primarily D-amino acid transaminase (D-AAT) and alanine racemase. By targeting the biosynthesis of D-amino acids, which are essential components of the bacterial cell wall peptidoglycan, β-chloro-D-alanine exhibits broad-spectrum antibacterial activity. This technical guide provides a comprehensive overview of β-chloro-D-alanine hydrochloride, including its physicochemical properties, mechanism of action, and applications in research and drug development. Detailed experimental protocols for key assays and visualizations of the relevant biochemical pathways and experimental workflows are presented to facilitate its use in a laboratory setting.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. D-amino acids, particularly D-alanine and D-glutamate, are crucial for the structural integrity of the bacterial cell wall, a feature absent in eukaryotes, making the enzymes involved in their synthesis attractive targets for selective antibacterial therapy.[1] β-Chloro-D-alanine hydrochloride is an irreversible inhibitor that covalently modifies pyridoxal phosphate (PLP)-dependent enzymes involved in D-alanine metabolism, leading to bacterial cell death.[2] This guide delves into the technical details of this compound, providing a valuable resource for researchers in microbiology, biochemistry, and pharmacology.

Physicochemical Properties

β-Chloro-D-alanine hydrochloride is a white to off-white solid powder.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₃H₇Cl₂NO₂ | [3] |

| Molecular Weight | 160.00 g/mol | [3] |

| CAS Number | 51887-88-8 | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Water: ≥ 100 mg/mL (625.00 mM) | [3] |

| DMSO: 100 mg/mL (625.00 mM) | [3] | |

| Storage | -20°C, sealed storage, away from moisture | [3] |

Mechanism of Action

β-Chloro-D-alanine's primary mechanism of action is the inhibition of enzymes crucial for the synthesis of D-amino acids, which are essential building blocks of the bacterial peptidoglycan cell wall.

Inhibition of D-amino Acid Transaminase (D-AAT)

D-amino acid transaminase (EC 2.6.1.21) is a PLP-dependent enzyme that catalyzes the transfer of an amino group from a D-amino acid to an α-keto acid. A key reaction is the synthesis of D-glutamate from D-alanine and α-ketoglutarate. β-Chloro-D-alanine acts as a potent inhibitor of D-AAT from Bacillus sphaericus. It functions as a competitive inhibitor with respect to D-alanine, with a reported inhibition constant (Ki) of 10 µM.[2]

Furthermore, β-chloro-D-alanine also causes a time-dependent, irreversible inactivation of D-AAT. The inactivation constant (Kinact) has been estimated to be approximately 10 µM.[2] The inactivation process involves an α,β-elimination reaction, leading to the formation of a highly reactive α-aminoacrylate intermediate that covalently modifies the enzyme's active site.[2]

Inactivation of Alanine Racemase

Alanine racemase (EC 5.1.1.1) is another critical PLP-dependent enzyme in bacterial cell wall synthesis, responsible for the interconversion of L-alanine and D-alanine. β-Chloro-D-alanine has been shown to inactivate alanine racemase in extracts of Escherichia coli and Bacillus subtilis, with an inhibition of 90-95%.[4][5] This dual inhibition of both D-AAT and alanine racemase effectively shuts down the supply of D-alanine, a critical component of the peptidoglycan pentapeptide side chain.

Disruption of Peptidoglycan Biosynthesis

The inhibition of D-AAT and alanine racemase by β-chloro-D-alanine leads to a depletion of the intracellular pool of D-alanine and D-glutamate. These D-amino acids are essential for the formation of the pentapeptide chain (L-Ala-D-Glu-meso-DAP-D-Ala-D-Ala in many Gram-negative bacteria) that cross-links the glycan strands of peptidoglycan. The disruption of this process weakens the cell wall, ultimately leading to cell lysis and bacterial death.

Caption: Inhibition of Peptidoglycan Biosynthesis by β-Chloro-D-alanine.

Antibacterial Activity

β-Chloro-D-alanine exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The table below summarizes the reported minimum inhibitory concentrations (MICs) for several bacterial species.

| Bacterial Species | MIC (µg/mL) | References |

| Diplococcus pneumoniae | Inhibits growth | [4][5] |

| Streptococcus pyogenes | Inhibits growth | [4][5] |

| Bacillus subtilis | Inhibits growth | [4][5] |

| Escherichia coli | Inhibits growth | [4][5] |

| Staphylococcus aureus | 300 (in CDM) |

Experimental Protocols

D-Amino Acid Transaminase Inhibition Assay (Coupled Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of β-chloro-D-alanine against D-amino acid transaminase. The assay couples the production of pyruvate from the transamination of D-alanine to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified D-amino acid transaminase

-

β-Chloro-D-alanine hydrochloride

-

D-alanine

-

α-Ketoglutarate

-

Lactate dehydrogenase (LDH) from rabbit muscle

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (50 mM, pH 8.0)

-

96-well microplate

-

Spectrophotometric microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of D-alanine, α-ketoglutarate, NADH, and PLP in the potassium phosphate buffer.

-

Prepare a stock solution of β-chloro-D-alanine hydrochloride in the same buffer. A range of concentrations should be prepared to determine IC50 or Ki values.

-

Prepare a solution of LDH in the buffer.

-

Prepare a solution of D-amino acid transaminase in the buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following components to each well for a final volume of 200 µL:

-

50 mM Potassium phosphate buffer, pH 8.0

-

30 µM PLP

-

2 mM α-ketoglutarate

-

330 µM NADH

-

2 U/mL LDH

-

Varying concentrations of β-chloro-D-alanine hydrochloride (for inhibition curve) or buffer (for control).

-

D-amino acid transaminase (concentration to be optimized for a linear reaction rate).

-

-

-

Initiate Reaction:

-

Initiate the reaction by adding 5 mM D-alanine to each well.

-

-

Data Acquisition:

-

Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) using the microplate reader. Record data at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

For Ki determination, perform the assay with varying concentrations of both the substrate (D-alanine) and the inhibitor, and analyze the data using Lineweaver-Burk or Dixon plots.

-

Caption: Workflow for D-AAT Inhibition Assay.

Bacterial Growth Inhibition Assay (Broth Microdilution Method)

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of β-chloro-D-alanine hydrochloride against a bacterial strain.

Materials:

-

β-Chloro-D-alanine hydrochloride

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into the growth medium and incubate overnight at the optimal temperature (e.g., 37°C) with shaking.

-

Dilute the overnight culture in fresh medium to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Prepare Inhibitor Dilutions:

-

Prepare a stock solution of β-chloro-D-alanine hydrochloride in the growth medium.

-

Perform serial two-fold dilutions of the stock solution in the 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the inhibitor dilutions.

-

Include a positive control well (bacteria without inhibitor) and a negative control well (medium only).

-

Incubate the plate at the optimal growth temperature for 18-24 hours.

-

-

Determine MIC:

-

After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

-

The MIC is the lowest concentration of β-chloro-D-alanine hydrochloride that completely inhibits visible growth of the bacteria.

-

Conclusion

β-Chloro-D-alanine hydrochloride is a valuable research tool for studying bacterial cell wall biosynthesis and for the development of novel antimicrobial agents. Its potent and specific inhibition of D-amino acid transaminase and alanine racemase highlights the vulnerability of the D-amino acid metabolic pathways in bacteria. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies, contributing to the ongoing efforts to combat antibiotic resistance.

References

- 1. β-Chloro-D-alanine 51887-88-8 [sigmaaldrich.com]

- 2. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of β-Chloro-D-alanine Hydrochloride on Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of β-chloro-D-alanine hydrochloride as a potent inhibitor of bacterial cell wall synthesis. By targeting key enzymes in the peptidoglycan biosynthesis pathway, namely alanine racemase and D-alanine:D-alanine ligase, this compound effectively disrupts the formation of the bacterial cell wall, leading to cell lysis and death. This document details the biochemical pathways affected, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual representations of the underlying mechanisms.

Introduction

The bacterial cell wall is a vital structure that provides mechanical support and protection against osmotic stress. A key component of the cell wall in most bacteria is peptidoglycan, a complex polymer of sugars and amino acids. The biosynthesis of peptidoglycan is a multi-step process that represents an excellent target for antimicrobial agents due to its absence in eukaryotes.[1][2][3] β-chloro-D-alanine, a structural analog of D-alanine, is an effective antibacterial agent that exerts its effect by interfering with the early cytoplasmic stages of peptidoglycan synthesis.[4][5][6] This guide will delve into the technical details of its inhibitory action.

Mechanism of Action

β-chloro-D-alanine primarily targets two crucial enzymes in the D-alanine branch of peptidoglycan synthesis: Alanine Racemase (Alr) and, to a lesser extent, D-alanine:D-alanine Ligase (Ddl).[7][8]

2.1. Inhibition of Alanine Racemase (Alr)

Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[8] D-alanine is an essential precursor for the synthesis of the D-alanyl-D-alanine dipeptide, a critical component of the peptidoglycan stem peptide.[9]

β-chloro-D-alanine acts as a suicide inhibitor of alanine racemase. The proposed mechanism involves the following steps:

-

β-chloro-D-alanine binds to the active site of alanine racemase.

-

The enzyme initiates a reaction that leads to the elimination of the β-chloro group, forming a highly reactive amino-acrylate intermediate.

-

This intermediate then covalently binds to the PLP cofactor and/or active site residues of the enzyme, leading to its irreversible inactivation.[4][5]

This inactivation of alanine racemase depletes the intracellular pool of D-alanine, thereby halting peptidoglycan synthesis.[4][5] Studies have shown that treatment of E. coli or B. subtilis extracts with β-chloro-D-alanine resulted in 90-95% inhibition of alanine racemase activity.[4][5]

2.2. Inhibition of D-alanine:D-alanine Ligase (Ddl)

D-alanine:D-alanine ligase is an ATP-dependent enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide.[10] This dipeptide is subsequently added to the UDP-MurNAc-tripeptide, forming the pentapeptide precursor of peptidoglycan. While the primary target of β-chloro-D-alanine is alanine racemase, some studies suggest it can also inhibit D-alanine:D-alanine ligase, although typically with lower potency.[11]

Quantitative Data on Inhibitory Activity

The efficacy of β-chloro-D-alanine hydrochloride varies among different bacterial species. The following tables summarize key quantitative data from published studies.

Table 1: Inhibition of Bacterial Growth by β-Chloro-D-alanine

| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Diplococcus pneumoniae | Effective in vivo in mice | [4][5] |

| Streptococcus pyogenes | Effective in vivo in mice | [4][5] |

| Bacillus subtilis | Growth inhibited | [4][5] |

| Escherichia coli | Effective in vivo in mice | [4][5] |

| Salmonella typhimurium | Synergistic effect with penicillin G | [6] |

Table 2: Inhibition of Key Enzymes by β-Chloro-D-alanine

| Enzyme | Bacterial Source | Inhibition | Reference |

| Alanine Racemase | E. coli, B. subtilis | 90-95% inhibition | [4][5] |

| D-glutamate-D-alanine transaminase | E. coli, B. subtilis | 90-95% inhibition | [4][5] |

| D-amino acid transaminase | Bacillus sphaericus | Competitive inhibitor (Ki = 10 µM) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of β-chloro-D-alanine on bacterial cell wall synthesis.

4.1. Alanine Racemase Activity Assay

This protocol is adapted from a coupled enzymatic assay.[13]

Principle: The conversion of D-alanine to L-alanine by alanine racemase is coupled to the deamination of L-alanine to pyruvate by L-alanine dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically.

Materials:

-

Purified alanine racemase

-

D-alanine

-

L-alanine dehydrogenase

-

NAD+

-

Tricine buffer (100 mM, pH 8.5)

-

β-chloro-D-alanine hydrochloride (inhibitor)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Tricine buffer, 1 mM NAD+, and 0.03 units/mL L-alanine dehydrogenase.

-

Add varying concentrations of the inhibitor (β-chloro-D-alanine hydrochloride) to the reaction mixture and pre-incubate with 12 nM alanine racemase for a defined period.

-

Initiate the reaction by adding 2.5 mM D-alanine.

-

Monitor the increase in absorbance at 340 nm (for NADH formation) over time using a microplate reader.

-

Calculate the rate of reaction and determine the inhibitory effect of β-chloro-D-alanine.

4.2. D-alanine:D-alanine Ligase Activity Assay (Malachite Green Assay)

This protocol is based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis during the ligation reaction.[14][15][16]

Principle: The amount of inorganic phosphate released is directly proportional to the D-alanine:D-alanine ligase activity. The phosphate is detected using a malachite green reagent.

Materials:

-

Purified D-alanine:D-alanine ligase (DdlB)

-

D-alanine

-

ATP

-

HEPES buffer (50 mM, pH 8.0)

-

MgCl₂ (5 mM)

-

(NH₄)₂SO₄ (6.5 mM)

-

KCl (10 mM)

-

Triton X-114 (0.005%)

-

β-chloro-D-alanine hydrochloride (inhibitor)

-

Malachite green reagent

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl₂, (NH₄)₂SO₄, KCl, and Triton X-114.

-

Add varying concentrations of the inhibitor to the reaction mixture.

-

Add 700 µM D-alanine and purified DdlB enzyme.

-

Initiate the reaction by adding 100 µM ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and develop the color by adding the malachite green reagent.

-

Measure the absorbance at 650 nm using a microplate reader.

-

Determine the amount of phosphate produced from a standard curve and calculate the enzyme activity and inhibition.

Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.

Conclusion

β-chloro-D-alanine hydrochloride is a potent inhibitor of bacterial cell wall synthesis, primarily through the irreversible inactivation of alanine racemase. This leads to a depletion of D-alanine, a critical building block of peptidoglycan, ultimately causing bacterial cell death. The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for researchers and drug development professionals working on novel antimicrobial strategies targeting the bacterial cell wall. Further investigation into the synergistic effects of β-chloro-D-alanine with other antibiotics, such as β-lactams, may lead to the development of more effective combination therapies to combat antibiotic resistance.[6]

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergy in the Antimicrobial Action of Penicillin and β-Chloro-d-Alanine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gosset.ai [gosset.ai]

- 9. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

- 16. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]

An In-depth Technical Guide to the Discovery and Synthesis of beta-Chloro-D-alanine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-Chloro-D-alanine hydrochloride is a synthetic amino acid analogue that has garnered significant interest in the scientific community for its potent antimicrobial properties and its utility as a tool in studying enzyme mechanisms. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of this compound. Detailed experimental protocols for both chemical and enzymatic synthesis are presented, alongside quantitative data to allow for methodological comparison. Furthermore, this guide visualizes the key signaling pathway inhibitions mediated by this compound using Graphviz (DOT language), offering a clear and concise resource for researchers in the fields of microbiology, enzymology, and drug development.

Discovery and Significance

beta-Chloro-D-alanine emerged as a significant molecule in the early 1970s with the discovery of its potent antibacterial activity. A seminal 1974 paper by Manning et al. detailed the inhibitory effects of both D- and L-isomers of beta-chloroalanine on the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[1] This initial research highlighted that the antibacterial action of the D-isomer could be prevented by the presence of D-alanine or D-alanyl-D-alanine, suggesting an interference with cell wall biosynthesis.[1] These findings established beta-chloro-D-alanine as a valuable tool for investigating bacterial cell wall synthesis and as a potential lead for antibiotic development.

The significance of beta-chloro-D-alanine lies in its ability to act as a mechanism-based inhibitor of key bacterial enzymes that are essential for peptidoglycan synthesis, a structure vital for bacterial survival but absent in eukaryotes, making it an attractive target for antimicrobial agents.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic routes. The choice of method depends on factors such as desired stereospecificity, yield, and available starting materials.

Chemical Synthesis

Chemical synthesis offers a direct route to beta-chloro-D-alanine, often starting from readily available precursors. Two distinct methods are detailed below.

2.1.1. Synthesis from Sodium Aziridine-2-carboxylate

A patented method describes the synthesis of beta-chloroalanine from an aziridine-2-carboxylate salt through reaction with hydrogen chloride.

-

Experimental Protocol:

-

To 84 g of 35% hydrochloric acid, stirred under ice-cooling, 117.9 g of a 32% aqueous solution of sodium aziridine-2-carboxylate is added over 2 hours.

-

The resulting mixture is allowed to react for 22 hours at room temperature.

-

The reaction mixture is then cooled in an ice bath for 5 hours to facilitate precipitation.

-

The precipitated beta-chloroalanine is collected by filtration.

-

The collected solid is washed with a small amount of methanol to yield the final product.

-

The hydrochloride salt can be obtained by standard procedures.

-

-

Quantitative Data:

-

Yield: 39% (based on sodium aziridine-2-carboxylate)

-

Purity: The product was confirmed to be free of the alpha-chloro-beta-alanine isomer by NMR spectroscopy.

-

2.1.2. Synthesis from L-Chloropropionic Acid

While this method is for the synthesis of D-alanine, it provides a relevant example of stereospecific synthesis from a chlorinated precursor. A similar approach could be adapted for beta-chloro-D-alanine.

-

Experimental Protocol:

-

108.5 g (1 mole) of L-chloropropionic acid (96% enantiomeric excess) is dissolved in 160 ml of water.

-

28 g (0.2 mole) of urotropine and 66.8 g (0.98 mole) of 25% strength aqueous NH3 solution are added, and the mixture is heated to 65°C.

-

67.5 g (1.0 mole) of 25% strength NH3 solution is metered in at a rate to maintain the pH of the reaction mixture at 6.9. The reaction time is approximately 4 hours.

-

The final product, D-alanine, is isolated after purification.

-

-

Quantitative Data:

-

Yield: 73%

-

Enantiomeric Excess (ee): >98%

-

Enzymatic Synthesis

Enzymatic synthesis provides a highly stereospecific route to beta-chloro-D-alanine, leveraging the catalytic prowess of enzymes like D-amino acid aminotransferases.

2.2.1. Synthesis using D-Amino Acid Aminotransferase

D-amino acid aminotransferases (D-AAT) can catalyze the transfer of an amino group to a keto-acid precursor, or in a reverse reaction, can be used to produce novel D-amino acids. A general conceptual protocol for the synthesis of a D-amino acid using a D-AAT is as follows:

-

Conceptual Experimental Protocol:

-

A reaction mixture is prepared containing the D-amino acid aminotransferase from a suitable source (e.g., Bacillus sp.), a suitable amino donor (e.g., D-glutamate), and the corresponding alpha-keto acid precursor to beta-chloro-D-alanine.

-

The reaction is carried out in a buffered solution at an optimal pH and temperature for the enzyme's activity.

-

The progress of the reaction is monitored using techniques such as HPLC.

-

Upon completion, the enzyme is denatured and removed (e.g., by heat treatment and centrifugation).

-

The product, beta-chloro-D-alanine, is then purified from the reaction mixture using methods like ion-exchange chromatography.

-

The hydrochloride salt is formed by dissolving the purified product in hydrochloric acid and evaporating the solvent.

-

-

Note: A specific, detailed experimental protocol with quantitative yield and purity for the enzymatic synthesis of beta-chloro-D-alanine was not prominently available in the searched literature, highlighting a potential area for further research and publication.

Data Presentation: Synthesis Methods Comparison

| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Purity/Stereospecificity | Reference |

| Chemical Synthesis | Sodium Aziridine-2-carboxylate | Hydrochloric Acid | 39% | Free of α-isomer (NMR confirmed) | Patent EP0078853B1 |

| Chemical Synthesis (Analogous) | L-Chloropropionic Acid | Ammonia, Urotropine | 73% | >98% ee | Patent US4962231A[2] |

| Enzymatic Synthesis (Conceptual) | α-keto-β-chloropropionate | D-Amino Acid Aminotransferase, D-glutamate | Not Reported | High (enzyme-dependent) | General Enzymatic Method |

Mechanism of Action: Enzyme Inhibition

beta-Chloro-D-alanine exerts its antimicrobial effects by acting as a mechanism-based inhibitor of several key bacterial enzymes involved in peptidoglycan synthesis.

Inhibition of D-Amino Acid Transaminase

Purified D-amino acid transaminase from Bacillus sphaericus is inhibited by beta-chloro-D-alanine.[3] The mechanism involves an alpha,beta-elimination of the D-isomer of beta-chloroalanine, which leads to the formation of pyruvate, chloride, and ammonia.[3] During this process, the enzyme's activity is synchronously lost.[3] An alpha-aminoacrylate-Schiff base intermediate is formed after the elimination of the chloride ion, which is a key intermediate that leads to the inactivation of the enzyme.[3]

-

Quantitative Inhibition Data:

Inhibition of Glutamate Racemase in Mycobacterium tuberculosis

While canonically known as an inhibitor of alanine racemase, in Mycobacterium tuberculosis, the primary target of beta-chloro-D-alanine is glutamate racemase (MurI).[4] This enzyme is crucial for providing the D-glutamate necessary for peptidoglycan synthesis. Beta-chloro-D-alanine acts as a mechanism-based inactivator of glutamate racemase.[4]

-

Quantitative Inhibition Data:

-

Kinetic parameters for the time-dependent inhibition of B. subtilis MurI by beta-chloro-D-alanine have been determined, providing a model for its action on the mycobacterial enzyme.

-

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the inhibitory mechanisms of beta-chloro-D-alanine.

References

- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents [patents.google.com]

- 3. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Inquisitor of Bacterial Cell Wall Synthesis: A Technical Guide to the Target Enzymes of β-Chloro-D-alanine Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

β-Chloro-D-alanine hydrochloride is a potent inhibitor of bacterial growth, primarily targeting key enzymes involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This technical guide provides an in-depth analysis of the primary enzymatic targets of β-chloro-D-alanine in bacteria, with a focus on alanine racemase and D-amino acid transaminase. This document summarizes quantitative inhibition data, details comprehensive experimental protocols for enzyme inhibition assays, and presents visual representations of the affected metabolic pathway and experimental workflows to support further research and drug development efforts in the field of antibacterial therapeutics.

Core Enzymatic Targets of β-Chloro-D-alanine

β-Chloro-D-alanine exerts its antibacterial effects by irreversibly inhibiting pyridoxal 5'-phosphate (PLP)-dependent enzymes that are crucial for the synthesis of D-amino acids, which are essential building blocks of the bacterial cell wall. The primary targets identified are:

-

Alanine Racemase (Alr): This enzyme (EC 5.1.1.1) catalyzes the reversible conversion of L-alanine to D-alanine. D-alanine is a fundamental component of the pentapeptide side chains of peptidoglycan.[1][2] Inhibition of alanine racemase depletes the pool of D-alanine, thereby halting peptidoglycan synthesis and leading to cell lysis.[1]

-

D-amino Acid Transaminase (DAT): Also known as D-alanine aminotransferase (EC 2.6.1.21), this enzyme is involved in the synthesis of D-amino acids by transferring an amino group from a D-amino acid to an α-keto acid.[3] Specifically, D-glutamate-D-alanine transaminase is significantly inhibited by β-chloro-D-alanine.[4]

-